molecular formula C6H6O3S2 B2447556 2-Methanesulfonylthiophene-3-carbaldehyde CAS No. 2169238-82-6

2-Methanesulfonylthiophene-3-carbaldehyde

Cat. No.: B2447556
CAS No.: 2169238-82-6
M. Wt: 190.23
InChI Key: KQIWKBUXMZQDBE-UHFFFAOYSA-N
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Description

2-Methanesulfonylthiophene-3-carbaldehyde is an organic compound with the molecular formula C6H6O3S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is characterized by the presence of a methanesulfonyl group and an aldehyde group attached to the thiophene ring

Properties

IUPAC Name

2-methylsulfonylthiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIWKBUXMZQDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonylthiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the sulfonylation of thiophene-3-carbaldehyde using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylthiophene-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Methanesulfonylthiophene-3-carboxylic acid.

    Reduction: 2-Methanesulfonylthiophene-3-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methanesulfonylthiophene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Methanesulfonylthiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methanesulfonyl group can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their function.

Comparison with Similar Compounds

2-Methanesulfonylthiophene-3-carbaldehyde can be compared with other thiophene derivatives such as:

    Thiophene-3-carbaldehyde: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    2-Methylthiophene-3-carbaldehyde: Contains a methyl group instead of a methanesulfonyl group, leading to different chemical properties and reactivity.

    2-Methanesulfonylthiophene: Lacks the aldehyde group, limiting its use in reactions that require an aldehyde functionality.

Biological Activity

2-Methanesulfonylthiophene-3-carbaldehyde is an organic compound with a significant potential for various biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆O₃S₂
  • Functional Groups : Contains a thiophene ring, a methanesulfonyl group, and an aldehyde group.
  • Reactivity : The presence of the aldehyde group allows for various chemical reactions, including oxidation and reduction, which may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism involves disrupting cellular processes, potentially through interactions with microbial enzymes or structural components.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Anticancer Activity

Studies have shown that this compound may possess anticancer properties , particularly in inhibiting the proliferation of cancer cells. It appears to induce apoptosis (programmed cell death) in specific cancer cell lines.

Mechanism of Action :

  • The methanesulfonyl group enhances reactivity, allowing covalent bonding with target proteins involved in cell cycle regulation.
  • The aldehyde functionality may interact with nucleophilic sites on proteins, leading to functional modulation.

Case Study Example :
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure, demonstrating its potential as an anticancer agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The following pathways have been identified:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress levels within cells, contributing to its antimicrobial and anticancer effects.

Comparative Studies

Comparative studies with other thiophene derivatives reveal that the unique combination of the methanesulfonyl and aldehyde groups in this compound enhances its reactivity and biological efficacy compared to simpler thiophene derivatives.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
Thiophene-3-carbaldehydeLowNone
2-Methylthiophene-3-carbaldehydeModerateLow
This compound High Significant

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